molecular formula C22H22FN3O2S B2709253 N'-(2,6-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895802-41-2

N'-(2,6-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2709253
CAS No.: 895802-41-2
M. Wt: 411.5
InChI Key: CKASOKUHUKDNAG-UHFFFAOYSA-N
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Description

N'-(2,6-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic compound of significant interest in medicinal chemistry research, primarily for its potential as a scaffold against multidrug-resistant pathogens. Its structure incorporates a 1,3-thiazole ring, a privileged heterocycle in drug discovery known to confer potent antibacterial and antifungal properties . This core thiazole moiety, substituted with a 4-fluorophenyl group, is linked to a 2,6-dimethylphenyl group via an ethanediamide spacer. The 2,6-dimethylphenyl scaffold is a common feature in antimicrobial compounds and has been investigated for the development of novel agents targeting antibiotic-resistant infections . Researchers can leverage this compound to probe new mechanisms of action against critical-priority pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), tedizolid/linezolid-resistant strains, and vancomycin-resistant Enterococcus faecium (VRE) . Furthermore, its structural characteristics make it a valuable candidate for exploring activity against emerging fungal pathogens, including drug-resistant Candida species and Candida auris , whose innate resistance to azoles presents a severe clinical threat . This product is intended For Research Use Only and is a vital tool for academic and pharmaceutical researchers developing next-generation antimicrobial therapies.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-13-5-4-6-14(2)19(13)26-21(28)20(27)24-12-11-18-15(3)25-22(29-18)16-7-9-17(23)10-8-16/h4-10H,11-12H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKASOKUHUKDNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylaniline, 4-fluorobenzaldehyde, and 4-methyl-1,3-thiazole-5-carboxylic acid. The synthesis may involve steps such as condensation, cyclization, and amidation under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives

Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide):

  • Structural Features : Contains a thiazolecarboxamide group linked to a dibromo-trifluoromethoxy phenyl substituent.
  • Key Differences : Unlike the target compound, thifluzamide lacks the ethanediamide bridge and 2,6-dimethylphenyl group. Its trifluoromethyl and bromine substituents enhance electrophilicity and lipophilicity, critical for fungicidal activity .
  • Application : Broad-spectrum fungicide targeting Basidiomycota pathogens .

FOE 5043 (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide):

  • Structural Features : Features a thiadiazole ring instead of thiazole, with a trifluoromethyl group and acetamide linkage.
  • Key Differences: The thiadiazole core and acetamide group differentiate it from the target compound’s thiazole-ethanediamide structure.
  • Application : Herbicide with systemic action .

Triazole Derivatives

Compounds 7–9 (5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones):

  • Structural Features : Triazole-thione core with sulfonyl and difluorophenyl substituents.
  • Key Differences : The triazole ring and sulfonyl group contrast with the target compound’s thiazole and ethanediamide motifs. However, fluorinated aromatic substituents (e.g., 2,4-difluorophenyl) are common in both, suggesting similar strategies for enhancing bioavailability and target affinity .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Application
Target Compound 1,3-Thiazole 4-Fluorophenyl, 2,6-dimethylphenyl, ethanediamide Inferred fungicide
Thifluzamide 1,3-Thiazole Dibromo-trifluoromethoxy phenyl, carboxamide Fungicide
FOE 5043 1,3,4-Thiadiazole Trifluoromethyl, 4-fluorophenyl, acetamide Herbicide
Compounds 7–9 1,2,4-Triazole Sulfonyl, 2,4-difluorophenyl Agrochemical research

Research Findings and Mechanistic Insights

Crystallographic Characterization

Crystal structures of similar compounds (e.g., thifluzamide) are often resolved using SHELX software, which is standard for small-molecule refinement . The target compound’s 2,6-dimethylphenyl group may introduce steric hindrance, affecting crystal packing and solubility—factors critical for agrochemical formulation .

Biological Activity

N'-(2,6-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound of significant interest due to its potential biological activities. The structure incorporates a thiazole moiety, which is known for its various pharmacological properties, including anticancer and anticonvulsant activities. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C24H28F1N3O3SC_{24}H_{28}F_{1}N_{3}O_{3}S, indicating the presence of multiple functional groups that contribute to its biological activity. The thiazole ring, in particular, has been linked to various therapeutic effects.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole-bearing compounds can inhibit cell proliferation in various cancer cell lines. A recent study highlighted the anticancer activity of thiazole analogs against human lung adenocarcinoma cells (A549), demonstrating effective IC50 values less than 20 µg/mL .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
13A549<20
19NIH/3T3Strong Selectivity
8nVarious65.9 ± 1.0

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been extensively studied. For example, certain thiazole compounds demonstrated median effective doses (ED50) significantly lower than standard medications such as ethosuximide . The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

Table 2: Anticonvulsant Activity of Thiazole Compounds

CompoundModelED50 (mg/kg)Reference
3ascPTZ<20
4aMESSignificant

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular dynamics simulations have revealed interactions between the compound and protein residues involved in key signaling pathways related to cell proliferation and apoptosis. These interactions include hydrogen bonding and hydrophobic contacts which are crucial for its anticancer activity .

Case Studies

Several case studies have been published examining the effects of similar thiazole derivatives on cancer cell lines:

  • Study on Compound 19 : This compound showed strong selectivity against A549 cells with an IC50 indicating significant potential for further development in cancer therapy .
  • Thiazole Analog Study : A series of analogs were synthesized and tested against various cancer cell lines, revealing that modifications in the phenyl and thiazole rings significantly affected cytotoxicity .

Q & A

Q. What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of:
  • Temperature : 60–80°C to balance reaction rate and side-product minimization.
  • Inert Atmosphere : Argon or nitrogen to prevent oxidation of sensitive intermediates.
  • Coupling Agents : Use of DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation.
  • Reaction Time : 8–12 hours for complete conversion (monitored via TLC/HPLC).
    Post-synthesis purification via column chromatography or recrystallization enhances purity (>95%) .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate connectivity of the thiazole, fluorophenyl, and ethanediamide groups.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 464.2).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) with C18 columns and acetonitrile/water gradients.
  • X-ray Crystallography : Resolves bond lengths/angles if single crystals are obtained .

Q. What stability considerations are critical for long-term storage of this compound?

  • Methodological Answer:
  • Storage Conditions : -20°C under inert gas (argon) to prevent hydrolysis or oxidation.
  • Stability Monitoring : Periodic HPLC analysis to detect degradation products. Use of desiccants to mitigate moisture absorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological targets of this compound?

  • Methodological Answer:
  • Analog Design : Modify the thiazole ring (e.g., substituent variations), fluorophenyl group (e.g., chloro/methoxy replacements), or ethanediamide linker (e.g., alkyl chain extension).
  • Biological Assays : Test analogs in in vitro models (e.g., kinase inhibition, antimicrobial activity). Use IC50/EC50 values to correlate structure with potency.
  • Molecular Docking : Predict binding modes to targets like COX-2 or EGFR using AutoDock Vina .

Q. What computational methods predict the physicochemical and pharmacokinetic properties of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) and reactivity.
  • Molecular Dynamics (MD) Simulations : Assess solvation stability and membrane permeability.
  • ADMET Prediction : Tools like SwissADME estimate logP (≈3.2), bioavailability (Lipinski’s Rule compliance), and cytochrome P450 interactions .

Q. How should researchers resolve contradictions in spectroscopic data between synthesis batches?

  • Methodological Answer:
  • Multi-Technique Validation : Cross-check NMR (e.g., DEPT-135 for quaternary carbons) and IR (amide-I band at ~1650 cm⁻¹).
  • Impurity Profiling : Use LC-MS to identify batch-specific byproducts (e.g., unreacted intermediates).
  • Polymorph Screening : Analyze crystalline forms via PXRD if solubility discrepancies arise .

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